molecular formula C10H15F3O4 B14500044 Butyl ethyl (trifluoromethyl)propanedioate CAS No. 62935-39-1

Butyl ethyl (trifluoromethyl)propanedioate

Cat. No.: B14500044
CAS No.: 62935-39-1
M. Wt: 256.22 g/mol
InChI Key: ADFJGXNGNFRDSN-UHFFFAOYSA-N
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Description

Butyl ethyl (trifluoromethyl)propanedioate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl ethyl (trifluoromethyl)propanedioate typically involves the esterification of butyl alcohol and ethyl (trifluoromethyl)propanedioate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency in the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ester derivatives.

Scientific Research Applications

Butyl ethyl (trifluoromethyl)propanedioate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of butyl ethyl (trifluoromethyl)propanedioate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective agent in biochemical assays and drug development. The ester group can undergo hydrolysis, releasing active intermediates that interact with specific enzymes and receptors.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and fragrances.

    Trifluoroacetic acid: A compound with a trifluoromethyl group, widely used in organic synthesis.

Uniqueness: Butyl ethyl (trifluoromethyl)propanedioate stands out due to the combination of its ester and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications where other esters may not be suitable.

Properties

CAS No.

62935-39-1

Molecular Formula

C10H15F3O4

Molecular Weight

256.22 g/mol

IUPAC Name

1-O-butyl 3-O-ethyl 2-(trifluoromethyl)propanedioate

InChI

InChI=1S/C10H15F3O4/c1-3-5-6-17-9(15)7(10(11,12)13)8(14)16-4-2/h7H,3-6H2,1-2H3

InChI Key

ADFJGXNGNFRDSN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C(=O)OCC)C(F)(F)F

Origin of Product

United States

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